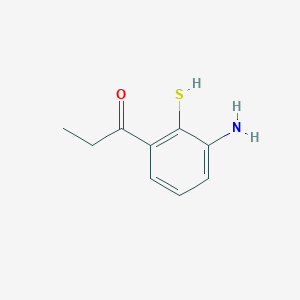

1-(3-Amino-2-mercaptophenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(3-amino-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H11NOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2,10H2,1H3 |

InChI Key |

HLFXXQJINDMNRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)N)S |

Origin of Product |

United States |

Conclusion

1-(3-Amino-2-mercaptophenyl)propan-1-one represents an intriguing, albeit currently under-researched, chemical entity. Its structure combines the versatile aryl ketone motif with the potent reactivity of ortho-disposed amino and mercapto functionalities. Based on the known chemistry of related compounds, its synthesis would be a multi-step process requiring careful use of protecting groups. The most compelling chemical property of this molecule is its predisposition to undergo intramolecular cyclization to form complex heterocyclic structures, such as benzothiazines or benzothiazepines. These resulting heterocyclic systems are of high interest in medicinal chemistry, suggesting that 1-(3-Amino-2-mercaptophenyl)propan-1-one could serve as a valuable precursor for the synthesis of novel, biologically active compounds. Further experimental investigation is required to confirm these theoretical predictions and unlock the full potential of this multi-functionalized aromatic ketone.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies were found that performed DFT calculations on 1-(3-Amino-2-mercaptophenyl)propan-1-one to determine its ground state properties.

There are no available data from geometry optimization or conformational analysis studies specifically for 1-(3-Amino-2-mercaptophenyl)propan-1-one.

Detailed electronic structure analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other molecular orbitals, has not been reported for this compound.

There are no computational predictions of NMR chemical shifts or vibrational frequencies for 1-(3-Amino-2-mercaptophenyl)propan-1-one in the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No studies utilizing TD-DFT to investigate the excited state properties of 1-(3-Amino-2-mercaptophenyl)propan-1-one were identified.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

No MD simulation studies concerning the conformational flexibility or solvent effects on 1-(3-Amino-2-mercaptophenyl)propan-1-one have been published.

Reaction Mechanism Studies Using Computational Chemistry

There are no available computational studies on the reaction mechanisms involving 1-(3-Amino-2-mercaptophenyl)propan-1-one.

Transition State Characterization

Information regarding the characterization of transition states for reactions involving 1-(3-Amino-2-mercaptophenyl)propan-1-one is not available. Such studies would typically involve locating the saddle points on the potential energy surface corresponding to specific reaction pathways, followed by frequency calculations to confirm the presence of a single imaginary frequency. This analysis is fundamental to understanding the mechanistic details of its formation or subsequent reactions.

Energy Profiles and Reaction Kinetics

There is no published data on the energy profiles or reaction kinetics of 1-(3-Amino-2-mercaptophenyl)propan-1-one. A comprehensive study would provide critical data, such as activation energies and reaction rate constants, which are essential for predicting reaction feasibility and outcomes under various conditions. Without experimental or theoretical data, a quantitative discussion of its kinetic behavior is not possible.

Quantum Chemical Topology Analysis

A Quantum Chemical Topology (QCT) analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into the nature of chemical bonds and intermolecular interactions. This type of analysis for 1-(3-Amino-2-mercaptophenyl)propan-1-one has not been reported. Such a study would characterize the electron density distribution to identify bond critical points and analyze the properties of these points to describe the bonding within the molecule.

An exploration of the chemical behavior of 1-(3-Amino-2-mercaptophenyl)propan-1-one reveals a rich reactivity profile governed by its distinct functional groups: a thiol, an aromatic amine, and a ketone. The interplay between the ortho-positioned amino and thiol groups, in particular, dictates its unique chemical properties, influencing its participation in a variety of organic transformations. This article provides a detailed examination of the reactivity and reaction mechanisms associated with this compound, focusing on the specific reactions of its thiol and amino moieties.

Derivatization and Analog Development

Synthesis of Modified 1-(3-Amino-2-mercaptophenyl)propan-1-one Analogs

Modification of the parent compound can be approached by targeting the functional groups or by altering the core aromatic scaffold.

The reactivity of the amino and mercapto groups is significantly influenced by the nature of substituents on the benzene (B151609) ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the nucleophilicity of the amine and thiol, thereby affecting reaction rates and, in some cases, the reaction pathway.

In the context of reactions involving o-aminothiophenols, such as condensation with aldehydes to form benzothiazoles, the electronic nature of substituents on the reacting partner also plays a crucial role. For instance, aldehydes bearing electron-deficient groups tend to yield products in higher yields compared to those with electron-rich groups. mdpi.com Conversely, in some catalytic systems, the presence of EDGs on the aldehyde can result in higher yields. mdpi.com

This table is illustrative and based on general principles of substituent effects on o-aminothiophenol reactivity.

The core structure of 1-(3-amino-2-mercaptophenyl)propan-1-one is a prime candidate for scaffold modification, primarily through cyclocondensation reactions to form fused heterocyclic systems.

Benzothiazine Synthesis : The reaction of o-aminothiophenols with α-halo ketones, esters, or other bifunctional electrophiles is a common route to 1,4-benzothiazines. nih.govresearchgate.net The propanone side chain in the target compound contains an α-carbon that could potentially be functionalized (e.g., via α-halogenation) to facilitate intramolecular cyclization, or the entire side chain could be modified.

Benzothiazole Synthesis : Condensation of o-aminothiophenol with aldehydes, carboxylic acids, or their derivatives is a fundamental method for synthesizing 2-substituted benzothiazoles. nih.govmdpi.com The amino and mercapto groups of 1-(3-amino-2-mercaptophenyl)propan-1-one can react with a wide range of electrophiles to form a thiazole (B1198619) ring fused to the existing benzene ring.

Benzothiazepine Synthesis : The reaction with α,β-unsaturated ketones can lead to the formation of 1,5-benzothiazepine (B1259763) derivatives, a seven-membered heterocyclic system. acs.org

Creation of Complex Molecular Architectures Utilizing the Compound as a Building Block

The bifunctional nature of the o-aminothiophenol moiety allows 1-(3-amino-2-mercaptophenyl)propan-1-one to serve as a valuable building block for more complex molecules. It can participate in multi-component reactions or sequential synthetic steps to build intricate molecular frameworks. For example, condensation reactions can be used to link this molecule to other heterocyclic systems, creating larger, conjugated structures with potential applications in materials science or as biologically active agents. The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives from related aminomercapto precursors highlights the utility of this chemical class in constructing fused heterocyclic systems. researchgate.netnih.gov

Preparation of Functionalized Polymers Containing Mercaptophenylpropanone Units

While specific examples of polymers derived from 1-(3-amino-2-mercaptophenyl)propan-1-one are not readily found, the functional groups present offer clear potential for polymerization. The amino group can be used for the synthesis of polyamides or polyimides through reactions with diacyl chlorides or dianhydrides. Furthermore, both the amino and thiol groups can be involved in the synthesis of specialized polymers. For instance, o-aminothiophenols are known to be electropolymerized to form conductive polymers. The presence of the propanone group adds another point for modification or cross-linking within a polymer structure.

Applications in Organic and Materials Chemistry

Role as a Versatile Synthetic Intermediate

The core structure of 1-(3-Amino-2-mercaptophenyl)propan-1-one makes it a prime candidate for a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic systems. The o-aminothiophenol unit is a well-known precursor for synthesizing benzothiazoles and benzothiazines, classes of compounds with significant biological and pharmacological relevance.

The vicinal amino and mercapto groups can undergo cyclocondensation reactions with a variety of electrophilic reagents. For instance, reaction with carboxylic acids or their derivatives could lead to the formation of 2-substituted benzothiazoles. nih.govmdpi.com Similarly, condensation with α-halo ketones or related 1,3-dicarbonyl compounds can be expected to yield substituted 1,4-benzothiazines. beilstein-journals.orgcbijournal.com The presence of the propionyl side chain offers further possibilities for intramolecular reactions or as a point for subsequent chemical modifications. This dual reactivity makes the compound a valuable building block for creating complex molecular architectures.

Ligand Design for Metal Complexation and Catalysis

The design of ligands for transition metal complexes is crucial for the development of new catalysts and functional materials. The o-aminothiophenol fragment in 1-(3-Amino-2-mercaptophenyl)propan-1-one provides a classic bidentate N,S donor set, which is known to form stable chelate rings with a wide range of transition metals.

Chelation Properties with Transition Metals

The soft sulfur donor of the mercapto group and the harder nitrogen donor of the amino group allow this molecule to act as a bidentate ligand, readily coordinating with various transition metal ions. This N,S chelation is known to form stable five-membered rings with metal centers. The specific properties of the resulting metal complexes, such as their geometry, stability, and electronic characteristics, would be influenced by the nature of the metal ion. This versatility allows for the potential formation of complexes with metals like copper, nickel, cobalt, zinc, and palladium. arizona.edunih.gov

Table 1: Potential Transition Metal Coordination with 1-(3-Amino-2-mercaptophenyl)propan-1-one

| Metal Ion | Potential Coordination Geometry | Potential Applications of Complex |

| Copper(II) | Square Planar, Tetrahedral | Catalysis, Antimicrobial agents |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Material science |

| Zinc(II) | Tetrahedral | Fluorescent sensors, Lewis acid catalysis |

| Palladium(II) | Square Planar | Cross-coupling catalysis |

| Cobalt(II)/(III) | Tetrahedral, Octahedral | Oxidation catalysis, Bioinorganic models |

Potential in Homogeneous or Heterogeneous Catalysis

Metal complexes derived from ligands containing N,S donor atoms have been widely explored in catalysis. nih.govresearchgate.net By analogy, complexes of 1-(3-Amino-2-mercaptophenyl)propan-1-one could exhibit catalytic activity in various organic transformations. For example, copper and nickel complexes could potentially catalyze C-C and C-N coupling reactions or oxidation reactions. nih.gov The chirality and electronic properties of the ligand could be tuned by modifying the propiophenone (B1677668) side chain, thereby influencing the stereoselectivity and efficiency of the catalytic process. Immobilizing these metal complexes on solid supports could also lead to the development of robust and recyclable heterogeneous catalysts.

Building Block for Advanced Materials Synthesis

The multifunctionality of 1-(3-Amino-2-mercaptophenyl)propan-1-one also positions it as a promising monomer or building block for the synthesis of advanced functional materials, including polymers and supramolecular structures. mdpi.comsigmaaldrich.com

Precursors for Polymer Chemistry

The primary amino group on the phenyl ring can serve as a reactive site for polymerization reactions. For instance, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides. These polymers would feature pendant mercaptophenyl propanone units, which could be used for post-polymerization modification, cross-linking through disulfide bond formation, or for coordinating metal ions to create functional metallopolymers. Such materials could have applications in areas like specialty coatings, membranes, or as catalytic supports. sigmaaldrich.com

Components in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct well-ordered, large-scale structures. The amino, mercapto, and carbonyl groups in 1-(3-Amino-2-mercaptophenyl)propan-1-one are all capable of participating in hydrogen bonding. Furthermore, the aromatic ring can engage in π-π stacking interactions. These features suggest that the molecule could self-assemble or co-assemble with other components to form complex supramolecular architectures like gels, liquid crystals, or molecular networks. mdpi.comresearchgate.net The ability to coordinate with metal ions adds another dimension, allowing for the creation of coordination polymers or metallosupramolecular assemblies. mdpi.com

Probes for Chemical Mechanism Studies (e.g., Enzyme-Ligand Interactions from a chemical perspective)

A comprehensive review of scientific literature and chemical databases reveals no specific studies or documented applications of 1-(3-Amino-2-mercaptophenyl)propan-1-one as a probe for investigating chemical mechanisms, including enzyme-ligand interactions. While the molecular structure of this compound, featuring amino, mercapto, and ketone functional groups, suggests potential for various chemical interactions and synthetic applications, its use as a specialized tool for mechanistic studies in enzymology is not reported in available research.

The development of chemical probes is a critical area in chemical biology, enabling the interrogation of complex biological systems. Such probes are typically designed with specific reactive or reporter moieties that allow for the study of binding events, catalytic mechanisms, and the identification of active sites within enzymes. These tools often feature functionalities that can form covalent bonds with enzyme residues, or possess spectroscopic properties that change upon binding, providing a means to monitor and quantify these interactions.

While analogous structures containing aminophenyl, mercaptophenyl, or ketone scaffolds are individually found in various biologically active molecules and chemical probes, the specific combination and arrangement in "1-(3-Amino-2-mercaptophenyl)propan-1-one" has not been explored for the purpose of studying enzyme-ligand interactions according to the accessible scientific literature. Research in this area continues to evolve, with new probes being designed and synthesized to explore the intricacies of enzyme function. However, at present, there are no detailed research findings or data tables to report on the application of this particular compound in mechanistic chemical studies.

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Separation Techniques for Compound Purity and Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures, and it is indispensable for determining the purity of compounds like 1-(3-Amino-2-mercaptophenyl)propan-1-one. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of non-volatile and thermally sensitive compounds such as aromatic aminothiols. researchgate.net For 1-(3-Amino-2-mercaptophenyl)propan-1-one, reversed-phase HPLC (RP-HPLC) would be the method of choice, separating analytes based on their hydrophobicity.

A typical RP-HPLC setup would involve a C18 stationary phase, which effectively retains the aromatic compound. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution and sharp peak shape of the target compound and any related impurities. nih.govacs.org

Detection can be accomplished using several methods. A Diode Array Detector (DAD) or a variable wavelength UV detector would be effective, as the aromatic ring and carbonyl group provide strong chromophores for UV absorbance. For more sensitive and selective detection, an electrochemical detector (ECD) can be used, which is highly responsive to the easily oxidizable aminophenol-like moiety. nih.gov Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) would provide definitive identification based on the compound's mass-to-charge ratio and fragmentation patterns. acs.org

Table 1: Illustrative HPLC Conditions for Analysis of Related Aromatic Amines and Thiols This table is based on established methods for structurally similar compounds and serves as a guide for developing a specific method for 1-(3-Amino-2-mercaptophenyl)propan-1-one.

| Parameter | Condition | Rationale / Reference |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar aromatic compounds. nih.govnih.gov |

| Mobile Phase A | 20 mM Ammonium Formate in water, pH 3.0 | Buffered aqueous phase to control ionization and improve peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for eluting the compound from the C18 column. nih.govnih.gov |

| Gradient | Linear gradient from low %B to high %B (e.g., 5% to 95% B over 20 min) | Ensures separation of compounds with varying polarities and provides sharp peaks. acs.org |

| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for standard analytical columns. nih.gov |

| Detection | UV-Vis at ~254 nm or Electrochemical Detector (ECD) at +325 mV | UV for general detection of the aromatic system; ECD for sensitive detection of the oxidizable amino/mercapto groups. nih.gov |

| Injection Volume | 10 - 50 µL | Standard injection volume for analytical HPLC. nih.govacs.org |

Direct analysis of 1-(3-Amino-2-mercaptophenyl)propan-1-one by Gas Chromatography (GC) is challenging. The compound's polar amino (-NH2) and mercapto (-SH) groups lead to low volatility and potential thermal instability, causing decomposition in the high-temperature GC injector port. thermofisher.comyoutube.com These polar groups can also cause peak tailing and irreversible adsorption onto the column. libretexts.org

Therefore, derivatization is almost always a prerequisite for the GC analysis of such compounds. libretexts.orgsigmaaldrich.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. youtube.com Silylation is a common method where active hydrogens on the amine and thiol groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comsigmaaldrich.com The resulting derivative exhibits significantly improved chromatographic behavior.

Once derivatized, the compound can be analyzed on a low-to-mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or HP-5ms). Detection can be achieved with a Flame Ionization Detector (FID) for general quantification or, more powerfully, with a Mass Spectrometer (GC-MS) for definitive structural identification. sigmaaldrich.com For enhanced selectivity towards the sulfur atom, a Sulfur Chemiluminescence Detector (SCD) could also be employed. labrulez.com

Table 2: Potential GC Conditions for Derivatized 1-(3-Amino-2-mercaptophenyl)propan-1-one This table outlines a hypothetical method assuming prior derivatization (e.g., silylation) of the analyte.

| Parameter | Condition | Rationale / Reference |

| Derivatization | Silylation with MSTFA or BSTFA (e.g., 75°C for 30-45 min) | Necessary to increase volatility and thermal stability by capping polar -NH2 and -SH groups. thermofisher.comyoutube.com |

| Column | HP-1MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for separating a wide range of derivatized compounds. google.com |

| Carrier Gas | Helium at a constant flow of ~1 mL/min | Standard inert carrier gas for GC-MS applications. |

| Injector Temp. | 250 - 280 °C | High enough to ensure rapid volatilization of the derivative without causing degradation. |

| Oven Program | Start at 100°C, ramp at 10°C/min to 300°C, hold for 5 min | Temperature programming is essential for separating potential impurities and byproducts. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID offers robust quantification. sigmaaldrich.com |

Derivatization Methods for Enhanced Detection (e.g., Fluorescence Derivatization)

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound. libretexts.org For 1-(3-Amino-2-mercaptophenyl)propan-1-one, derivatization can increase volatility for GC analysis or introduce a specific tag for highly sensitive detection in HPLC. researchgate.netlibretexts.org

For HPLC, fluorescence derivatization is a powerful strategy for enhancing detection sensitivity, particularly for thiols. nih.gov Since the native molecule may not possess strong fluorescence, reacting it with a fluorogenic reagent can lower the limit of detection by several orders of magnitude. Reagents such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react specifically with the thiol group under mild conditions to yield a highly fluorescent and stable product. nih.govnih.gov This allows for trace-level quantification using an HPLC system equipped with a fluorescence detector (FLD). researchgate.netnih.gov The amino group can also be targeted with reagents like fluorescein-6-isothiocyanate (F6ITC) or dansyl chloride. mdpi.comnih.gov

For GC, as mentioned previously, derivatization is primarily used to block polar functional groups to increase volatility and thermal stability. sigmaaldrich.comyoutube.com The three most common methods are:

Silylation: Replaces active hydrogens on -OH, -NH2, and -SH groups with a silyl (B83357) group (e.g., TMS), which is a very common and effective technique. youtube.comlibretexts.org

Acylation: Introduces an acyl group, converting amines and thiols into more stable amides and thioesters. youtube.com

Alkylation: Replaces active hydrogens with an alkyl group, often used to form esters from carboxylic acids, but also applicable to amines and thiols. libretexts.org

Table 3: Common Derivatization Reagents for Amino and Thiol Groups

| Reagent Name | Acronym | Target Group(s) | Analytical Technique | Advantage | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -SH | GC | Highly reactive, produces volatile derivatives. | sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH | GC | Very common, by-products are highly volatile. | thermofisher.com |

| 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F | -SH (Thiols) | HPLC-FLD | Forms highly fluorescent and stable thiol adducts. | nih.govmdpi.com |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | ABD-F | -SH (Thiols) | HPLC-FLD | Similar to SBD-F, provides excellent sensitivity for thiols. | nih.gov |

| Dansyl Chloride | - | Primary & Secondary Amines | HPLC-FLD | Classic reagent for fluorescent labeling of amines. | mdpi.com |

Electrochemical Methods for Redox Characterization

Electrochemical methods are exceptionally well-suited for characterizing the redox (reduction-oxidation) properties of 1-(3-Amino-2-mercaptophenyl)propan-1-one, owing to its electroactive aminophenol-like structure. mdpi.com Techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) can provide detailed information about the oxidation potentials and electrochemical behavior of the molecule. nih.govresearchgate.net

The electrochemical activity of the compound is expected to be dominated by the oxidation of the 3-amino-2-mercaptophenyl moiety. Similar to p-aminophenol, the molecule likely undergoes an oxidation process at a solid electrode surface, such as a glassy carbon electrode (GCE) or boron-doped diamond electrode (BDDE). mdpi.comresearchgate.netresearchgate.net The oxidation mechanism is anticipated to involve the transfer of electrons and protons to form a quinoneimine-type species. researchgate.net

Cyclic voltammetry can be used to probe the reversibility of this redox process. mdpi.com By scanning the potential and observing both the anodic (oxidation) and cathodic (reduction) peaks, one can determine if the generated oxidized species is stable and can be reduced back to the original form. The peak potential is dependent on the pH of the supporting electrolyte, as protons are involved in the reaction. researchgate.net The relationship between peak potential and pH can be used to determine the number of protons and electrons involved in the redox reaction. researchgate.net

These electrochemical properties are not only useful for fundamental characterization but also form the basis for developing sensitive analytical methods, such as HPLC with electrochemical detection (HPLC-EC), for the quantification of the compound in various matrices. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 1-(3-Amino-2-mercaptophenyl)propan-1-one and its derivatives. mdpi.comijpsonline.com While classical methods for the synthesis of aminothiophenols exist, there is a continuous need for greener and more atom-economical approaches. ijpsonline.com The development of environmentally benign procedures is a key requirement in modern chemistry. mdpi.com Areas ripe for exploration include:

Catalytic C-H Functionalization: Directing group-assisted C-H activation could provide a more direct and less wasteful method for introducing the propanone side chain onto a 2-aminothiophenol (B119425) precursor.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes, such as laccases, could enable highly selective and environmentally friendly syntheses under mild conditions. researchgate.net

Mechanochemistry: Solid-state synthesis through ball milling or grinding presents a solvent-free and energy-efficient alternative to conventional solution-phase reactions. mdpi.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, process control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions, green | Enzyme stability and availability, substrate scope |

| Mechanochemistry | Solvent-free, energy-efficient | Reaction monitoring, scalability for large volumes |

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the structural arrangement of 1-(3-Amino-2-mercaptophenyl)propan-1-one influences its chemical behavior is crucial for its future applications. nih.govlibretexts.org Systematic studies are needed to elucidate the electronic and steric effects of the amino, mercapto, and propanoyl groups on the molecule's reactivity. nih.govelsevierpure.com Key research questions include:

How does the interplay between the electron-donating amino group and the electron-withdrawing ketone moiety affect the nucleophilicity of the thiol group?

What is the preferred tautomeric form of the molecule in different solvent environments?

How do substituents on the aromatic ring or modifications to the propanone side chain alter the compound's reactivity and potential for intermolecular interactions? nih.gov

These investigations will likely involve a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, alongside computational modeling. nih.gov

Development of New Catalytic Applications

The presence of both a soft (thiol) and a hard (amine) donor site, along with a coordinating ketone group, makes 1-(3-Amino-2-mercaptophenyl)propan-1-one an attractive candidate for the development of novel ligands for catalysis. acs.org Future research could explore its use in:

Transition Metal Catalysis: As a ligand for transition metals like palladium, it could be employed in cross-coupling reactions, hydrogenations, and other important organic transformations. acs.org

Organocatalysis: The amine and thiol groups could act as catalytic sites in various organocatalytic reactions.

Nanocatalysis: The compound could be used to functionalize nanoparticles, creating hybrid catalysts with enhanced activity and selectivity. acs.org

Integration into Advanced Functional Material Systems

The unique combination of functional groups in 1-(3-Amino-2-mercaptophenyl)propan-1-one suggests its potential as a building block for advanced functional materials. adfnmt.comnanogune.euwiley-vch.de Research in this area could focus on:

Polymers and Coatings: Incorporation into polymer backbones could lead to materials with interesting optical, electronic, or self-healing properties.

Self-Assembled Monolayers (SAMs): The thiol group can facilitate the formation of SAMs on gold or other metallic surfaces, which could have applications in sensors, molecular electronics, and corrosion inhibition.

Metal-Organic Frameworks (MOFs): The molecule could serve as a multitopic organic linker for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future development of 1-(3-Amino-2-mercaptophenyl)propan-1-one and its applications. rsc.orgresearchgate.netmdpi.com DFT calculations can be employed to:

Predict Reaction Pathways: Elucidate the mechanisms of synthetic reactions and predict the most favorable conditions. researchgate.net

Simulate Spectroscopic Properties: Aid in the characterization of the molecule and its derivatives by predicting vibrational and electronic spectra. researchgate.netamanote.com

Design Novel Catalysts: Model the interaction of the compound with metal centers to design more efficient and selective catalysts.

Understand Intermolecular Interactions: Provide insights into the forces governing the self-assembly and packing of the molecule in the condensed phase. mdpi.com

Investigation of Intermolecular Interactions in Condensed Phases

A detailed understanding of the non-covalent interactions, such as hydrogen bonding and π-π stacking, is essential for controlling the solid-state properties and self-assembly behavior of 1-(3-Amino-2-mercaptophenyl)propan-1-one. mdpi.comdntb.gov.uamdpi.com Future research should involve:

X-ray Crystallography: Determining the single-crystal structure to unequivocally establish the molecular conformation and intermolecular packing in the solid state.

Solid-State NMR Spectroscopy: Probing the local environment and dynamics of the molecule in the solid state.

Computational Modeling: Using high-level quantum chemical methods to quantify the strength and nature of the intermolecular interactions. mdpi.com

By systematically exploring these research avenues, the scientific community can unlock the full potential of 1-(3-Amino-2-mercaptophenyl)propan-1-one as a versatile building block for a wide range of scientific and technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.